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Compound of Interest

Compound Name: 4-Butylmorpholine

Cat. No.: B092011 Get Quote

This guide provides a detailed exploration of the spectral data for 4-butylmorpholine (CAS:

1005-67-0), a versatile tertiary amine with applications in catalysis, synthesis, and

pharmaceutical research.[1] Understanding its spectral signature is paramount for reaction

monitoring, quality control, and structural confirmation. This document will delve into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering

insights from a field-proven perspective.

The Structural Landscape of 4-Butylmorpholine
Before dissecting the spectral data, it is crucial to visualize the molecule itself. 4-
Butylmorpholine consists of a morpholine ring N-substituted with a butyl group. The

morpholine ring's chair conformation and the presence of both nitrogen and oxygen atoms

create distinct electronic environments that are key to interpreting its spectra.

Caption: Chemical structure of 4-butylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. For 4-butylmorpholine, both ¹H and ¹³C NMR provide unambiguous

confirmation of its connectivity.

¹H NMR Spectroscopy
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The proton NMR spectrum of 4-butylmorpholine is characterized by distinct signals for the

butyl chain protons and the morpholine ring protons. The chemical shifts are influenced by the

electronegativity of the neighboring nitrogen and oxygen atoms.

Predicted ¹H NMR Spectral Data (in CDCl₃)

Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Butyl-CH₃ ~0.92 Triplet 3H ~7.3

Butyl-CH₂ (β to

N)
~1.31 Sextet 2H ~7.5

Butyl-CH₂ (γ to

N)
~1.45 Quintet 2H ~7.5

Morpholine-CH₂

(adjacent to N)
~2.42 Triplet 4H ~4.6

Butyl-CH₂ (α to

N)
~2.42 Triplet 2H ~7.5

Morpholine-CH₂

(adjacent to O)
~3.71 Triplet 4H ~4.6

Interpretation and Causality:

Butyl Chain: The terminal methyl group (CH₃) appears as a triplet around 0.92 ppm due to

coupling with the adjacent methylene group. The internal methylene groups (β and γ to N)

give rise to complex multiplets (sextet and quintet) in the 1.3-1.5 ppm region. The methylene

group directly attached to the nitrogen (α to N) is deshielded and appears further downfield

as a triplet around 2.42 ppm.

Morpholine Ring: The protons on the carbons adjacent to the nitrogen are shifted downfield

to approximately 2.42 ppm, appearing as a triplet. The protons on the carbons adjacent to

the more electronegative oxygen atom are further deshielded and resonate at around 3.71

ppm, also as a triplet. The triplet multiplicity for the morpholine protons is a classic indicator
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of the ring's chair conformation, where adjacent axial and equatorial protons have similar

coupling constants to their neighbors.[2]

Caption: Proton and carbon environments in 4-butylmorpholine.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

For 4-butylmorpholine, we expect to see six distinct signals.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Chemical Shift (δ, ppm)

Butyl-CH₃ ~14.1

Butyl-CH₂ (γ to N) ~20.8

Butyl-CH₂ (β to N) ~29.5

Morpholine-CH₂ (adjacent to N) ~53.9

Butyl-CH₂ (α to N) ~59.1

Morpholine-CH₂ (adjacent to O) ~67.5

Interpretation and Causality:

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of nearby

atoms.[3]

The carbons of the butyl chain appear in the aliphatic region (14-60 ppm). The terminal

methyl carbon is the most shielded, while the carbon alpha to the nitrogen is the most

deshielded.

The morpholine carbons adjacent to the nitrogen appear around 54 ppm.

The carbons adjacent to the highly electronegative oxygen are significantly deshielded and

resonate at approximately 67.5 ppm.
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Experimental Protocol for NMR:

A sample of 4-butylmorpholine is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), and placed in an NMR tube. The spectrum is acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher). A small amount of tetramethylsilane (TMS) is often

added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The system is self-

validating through the use of a known internal standard and the highly reproducible nature of

chemical shifts and coupling constants under defined conditions.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an

excellent technique for identifying functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2950-2800 Strong C-H stretching (alkyl)

1465 Medium C-H bending (CH₂)

1380 Medium C-H bending (CH₃)

1280-1080 Strong
C-N stretching (tertiary amine)

& C-O-C stretching

Interpretation and Causality:

C-H Vibrations: The strong absorptions in the 2800-2950 cm⁻¹ region are characteristic of C-

H stretching vibrations from the butyl group and the morpholine ring.[4]

C-N and C-O-C Vibrations: The most diagnostic peaks for the morpholine moiety are the

strong C-N and C-O-C stretching bands in the fingerprint region (1280-1080 cm⁻¹). The C-O-

C stretch of the ether linkage within the morpholine ring typically gives a strong,

characteristic absorption.

Experimental Protocol for IR:
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A neat liquid sample of 4-butylmorpholine can be analyzed by placing a thin film between two

salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The

instrument's internal laser provides a high degree of wavenumber accuracy, making the data

self-validating.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which is invaluable for determining the molecular weight and deducing the

structure.

Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

143 [M]⁺ (Molecular Ion)

100 [M - C₃H₇]⁺

86 [M - C₄H₉]⁺ (loss of butyl group)

57 [C₄H₉]⁺

Interpretation and Causality:

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 143, corresponding to the

molecular weight of 4-butylmorpholine (C₈H₁₇NO).

Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage,

the breaking of a bond adjacent to the nitrogen atom.[5][6] For 4-butylmorpholine, this can

occur in two primary ways:

Cleavage of the butyl group, leading to the loss of a propyl radical (•C₃H₇) to form a stable

iminium ion at m/z 100.

Cleavage within the morpholine ring.
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Loss of the Butyl Group: Cleavage of the N-butyl bond can result in a fragment

corresponding to the morpholine ring at m/z 86 and a butyl cation at m/z 57. The peak at m/z

100 is often the base peak due to the stability of the resulting iminium ion.

4-Butylmorpholine
[M]⁺

m/z = 143

[M - C₃H₇]⁺
m/z = 100

(Base Peak) - •C₃H₇

[M - C₄H₉]⁺
m/z = 86

 - •C₄H₉

[C₄H₉]⁺
m/z = 57
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Caption: Predicted primary fragmentation pathways for 4-butylmorpholine.

Experimental Protocol for MS:

A dilute solution of 4-butylmorpholine is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC). In the ion source, the

molecules are ionized, commonly by electron ionization (EI), which induces fragmentation. The

ions are then separated by their mass-to-charge ratio in a mass analyzer and detected. The

instrument is calibrated using a known standard, ensuring accurate mass assignments.

Conclusion
The spectral data of 4-butylmorpholine provides a complete picture of its molecular structure.

¹H and ¹³C NMR confirm the connectivity of the atoms, IR spectroscopy identifies the key

functional groups, and mass spectrometry determines the molecular weight and reveals

characteristic fragmentation patterns. This guide, by integrating data from analogous

compounds and fundamental spectroscopic principles, offers a robust framework for

researchers, scientists, and drug development professionals to confidently identify and

characterize 4-butylmorpholine in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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